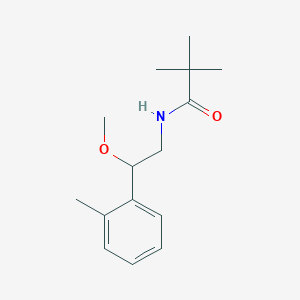

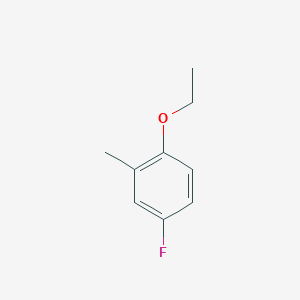

![molecular formula C23H22N4O B2666560 N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide CAS No. 923234-82-6](/img/structure/B2666560.png)

N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide” is an organic polycyclic compound containing an imidazole ring fused to a pyridine ring . Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .

Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine, a related compound, has been reported . It involves the reaction of 2-amino-1-propargylpyridinium bromide and 2-amino-1-(2-bromoallyl)pyridinium bromide with sodium methoxide . The resulting 2-methylimidazo[1,2-a]pyridine can then react with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Molecular Structure Analysis

The molecular structure of 7-methylimidazo[1,2-a]pyridine, a related compound, is available . It has a molecular weight of 132.1625 and the IUPAC Standard InChI is InChI=1S/C8H8N2/c1-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3 .Chemical Reactions Analysis

The chemical reactions of 2-methylimidazo[1,2-a]pyridine have been studied . It can react with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-methylimidazo[1,2-a]pyridine, a related compound, are available . It has a molecular weight of 132.1625 .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-phenylbutanamide:

Antimicrobial Activity

This compound, due to its imidazo[1,2-a]pyrimidine core, has shown potential as an antimicrobial agent. Research indicates that derivatives of imidazo[1,2-a]pyrimidine exhibit significant activity against a variety of bacterial strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) strains . This makes it a promising candidate for developing new antibiotics.

Anticancer Properties

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-phenylbutanamide has been studied for its anticancer properties. Compounds with similar structures have been found to inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms . This compound could be explored further for its potential to treat various types of cancer.

Anti-inflammatory Effects

The compound’s structure suggests it may have anti-inflammatory properties. Imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit the production of pro-inflammatory cytokines, making them useful in treating inflammatory diseases . This application could be particularly beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease.

Antiviral Applications

Research has demonstrated that imidazo[1,2-a]pyrimidine derivatives can act as potent antiviral agents. These compounds have been effective against viruses such as HIV and hepatitis C by inhibiting viral replication . This suggests that N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-phenylbutanamide could be developed into antiviral medications.

Enzyme Inhibition

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-phenylbutanamide has potential as an enzyme inhibitor. Imidazo[1,2-a]pyrimidine derivatives have been found to inhibit various enzymes, including kinases and proteases, which play critical roles in disease pathways. This makes it a promising candidate for developing drugs that target specific enzymes involved in diseases like cancer and viral infections.

These applications highlight the diverse potential of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-phenylbutanamide in scientific research and drug development. Each field offers unique opportunities for further exploration and development.

Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines Anti-inflammatory effects of imidazo[1,2-a]pyrimidine derivatives Antiviral applications of imidazo[1,2-a]pyrimidine derivatives : Neuroprotective effects of imidazo[1,2-a]pyrimidine compounds : Antifungal activity of imidazo[1,2-a]pyrimidine derivatives : Antioxidant properties of imidazo[1,2-a]pyrimidine derivatives : Enzyme inhibition by imidazo[1,2-a]pyrimidine derivatives

Safety and Hazards

将来の方向性

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . The goal of future work could be to study the interaction of 2-methylimidazo[1,2-a]pyridine with other elements, as well as to explore its potential biological activities .

特性

IUPAC Name |

N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O/c1-3-20(17-7-5-4-6-8-17)22(28)25-19-11-9-18(10-12-19)21-15-27-14-13-16(2)24-23(27)26-21/h4-15,20H,3H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOFOXVCMOKTKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-phenylbutanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2666479.png)

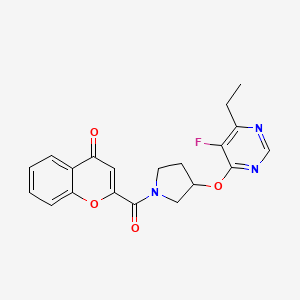

![N-(3-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2666484.png)

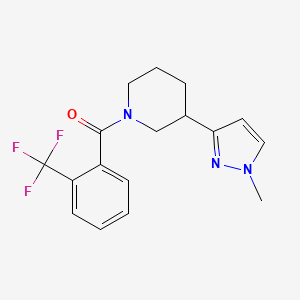

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2666488.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2666489.png)

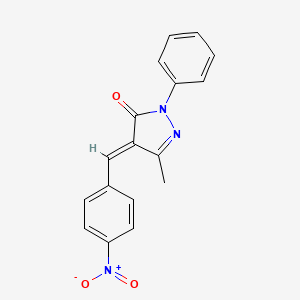

![1-benzyl-N-(4-isopropylphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2666493.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B2666497.png)

![1-[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2666498.png)